Azacyclonol hydrochloride

Description

Structure

3D Structure of Parent

Properties

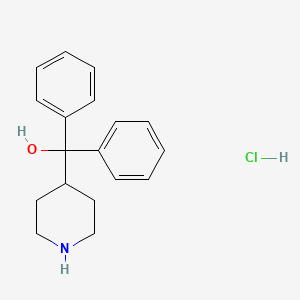

IUPAC Name |

diphenyl(piperidin-4-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO.ClH/c20-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-19-14-12-17;/h1-10,17,19-20H,11-14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRAWKGGVUCSOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

115-46-8 (Parent) | |

| Record name | Azacyclonol hydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001798501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90170867 | |

| Record name | Azacyclonol hydrochloride [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1798-50-1 | |

| Record name | 4-Piperidinemethanol, α,α-diphenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1798-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azacyclonol hydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001798501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azacyclonol hydrochloride [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α-diphenylpiperidine-4-methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZACYCLONOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BXX0XNP9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Azacyclonol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azacyclonol (B1665903) hydrochloride, chemically identified as α,α-diphenyl-4-piperidinemethanol hydrochloride, was historically classified as an "ataractic" agent, recognized for its capacity to reduce hallucinations in individuals experiencing psychosis.[1] It is also known as a central nervous system (CNS) depressant and is a metabolite of the second-generation antihistamine, terfenadine.[2][3] Despite initial clinical investigations, a complete understanding of the molecular mechanisms that underpin its pharmacological effects is still developing. This technical guide offers a detailed overview of the established and proposed mechanisms of action for azacyclonol hydrochloride, integrating available preclinical data, outlining relevant experimental methodologies, and providing visual representations of its metabolic and physiological interactions.

Core Pharmacological Actions

The principal pharmacological activities of this compound are centered on three key areas: its effects as a central nervous system depressant, its function as a ganglionic blocker, and its metabolic relationship with other compounds.

Central Nervous System (CNS) Depressant Activity

Azacyclonol demonstrates properties of a CNS depressant, which results in decreased spontaneous motor activity and an amplification of the effects of other CNS depressants.[2] In animal studies, it has been observed to counteract the heightened coordination and locomotor activity prompted by stimulants such as pipradrol, amphetamine, morphine, and cocaine in mice.[4] Additionally, it extends the duration of the hypnotic effects induced by hexobarbital.[2]

Ganglionic Blockade

A notable feature of azacyclonol's pharmacology is its capacity to function as a ganglion-blocking agent.[4] This action involves the reduction of neurotransmission through sympathetic ganglia, a phenomenon that has been demonstrated by a diminished contractile response of the nictitating membrane in cats following electrical stimulation.[2]

Histamine (B1213489) H1 Receptor Antagonism (Hypothesized)

Azacyclonol is a primary active metabolite of terfenadine, a well-established histamine H1 receptor antagonist.[2][5] This metabolic link strongly suggests that azacyclonol may also have an affinity for and activity at the histamine H1 receptor.[4][5] However, despite this clear metabolic connection, a specific binding affinity (K_i_ value) for azacyclonol at the histamine H1 receptor is not readily found in the existing published literature.

Quantitative Pharmacological Data

The tables below provide a summary of the available quantitative data concerning the metabolism and physiological impact of azacyclonol.

Table 1: Metabolic Kinetics of Azacyclonol

| Parameter | Value | Species | System | Enzyme | Reference |

| K_m_ (apparent) | 0.82 µM | Human | Liver Microsomes | CYP3A4 | [6][7] |

| V_max_ (apparent) | 60 pmol/min/mg protein | Human | Liver Microsomes | CYP3A4 | [6][7] |

Table 2: In Vivo and Ex Vivo Physiological Effects of Azacyclonol

| Effect | Measurement | Value | Species/Model | Reference |

| Ganglionic Transmission | Depression of transmission | 6.63% | Cat superior cervical ganglion | [6][7] |

| Locomotor Activity | Reduction in coordinated activity | >50% | Mice (at 71, 142, and 213 mg/kg) | [2] |

Experimental Protocols

Provided below are comprehensive methodologies for key experiments pertinent to the investigation of this compound's mechanism of action. These protocols are derived from established experimental frameworks and can be tailored for the specific examination of azacyclonol.

Histamine H1 Receptor Binding Assay (Radioligand Displacement)

Objective: To ascertain the binding affinity (K_i_) of this compound for the histamine H1 receptor.

Materials:

-

Membrane preparations from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

[³H]pyrilamine (a radiolabeled H1 antagonist).

-

This compound.

-

Unlabeled H1 antagonist (e.g., mepyramine) for determining non-specific binding.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Incubate the cell membrane preparations with a fixed concentration of [³H]pyrilamine and varying concentrations of this compound in the binding buffer.

-

A parallel set of incubations should be conducted in the presence of a high concentration of an unlabeled H1 antagonist to ascertain non-specific binding.

-

Incubate at room temperature for a duration sufficient to achieve equilibrium.

-

Conclude the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters swiftly with ice-cold binding buffer to eliminate unbound radioligand.

-

Quantify the radioactivity retained on the filters utilizing a scintillation counter.

-

For each concentration of this compound, calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Ascertain the IC_50_ value (the concentration of azacyclonol that inhibits 50% of the specific binding of [³H]pyrilamine) through non-linear regression analysis of the competition binding data.

-

Calculate the K_i_ value employing the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Superior Cervical Ganglion Electrophysiology

Objective: To quantify the ganglion-blocking efficacy of this compound.

Materials:

-

Isolated superior cervical ganglion from a suitable animal model (e.g., cat, rat).

-

Perfusion chamber containing physiological saline solution (e.g., Krebs solution) aerated with 95% O₂ / 5% CO₂ and maintained at 37°C.

-

Stimulating electrodes for the preganglionic nerve trunk.

-

Recording microelectrode for intracellular or extracellular recording from postganglionic neurons.

-

Amplifier and data acquisition system.

-

This compound.

Procedure:

-

Dissect and mount the superior cervical ganglion within the perfusion chamber.

-

Position the stimulating electrodes on the preganglionic nerve and the recording electrode on or within a postganglionic neuron.

-

Administer supramaximal electrical stimuli to the preganglionic nerve to elicit postsynaptic potentials (PSPs) or action potentials in the postganglionic neuron.

-

Record baseline responses over a stable interval.

-

Perfuse the ganglion with incrementally increasing concentrations of this compound.

-

Persist in stimulating the preganglionic nerve and recording the responses in the presence of the drug.

-

Measure the amplitude and/or frequency of the PSPs or action potentials at each drug concentration.

-

Calculate the percentage of inhibition of the response relative to the baseline.

Visualizations of Pathways and Workflows

Metabolic Pathway of Terfenadine to Azacyclonol

Caption: Metabolism of Terfenadine to Azacyclonol via CYP3A4.

Hypothesized Histamine H1 Receptor Antagonism Signaling

References

- 1. Azacyclonol - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Azacyclonol Online | Azacyclonol Manufacturer and Suppliers [scimplify.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Azacyclonol | 5-HT Receptor | TargetMol [targetmol.com]

- 7. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to the Chemical Properties of Azacyclonol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of azacyclonol (B1665903) hydrochloride. The information is curated for professionals in research and drug development, with a focus on delivering precise data, detailed experimental methodologies, and clear visual representations of key processes.

Chemical and Physical Properties

Azacyclonol hydrochloride is the hydrochloride salt of azacyclonol, a central nervous system depressant.[1] It is also known as a metabolite of the antihistamine terfenadine (B1681261). The following table summarizes its key chemical and physical properties.

| Property | Value | Source(s) |

| IUPAC Name | diphenyl(piperidin-4-yl)methanol;hydrochloride | [2] |

| Synonyms | Azacyclonol HCl, Frenquel Hydrochloride, α,α-Diphenyl-4-piperidinemethanol hydrochloride | [2] |

| CAS Number | 1798-50-1 | [3] |

| Molecular Formula | C₁₈H₂₂ClNO | [2] |

| Molecular Weight | 303.8 g/mol | [2] |

| Melting Point | 160–163°C (for the free base) | |

| Solubility | >40.1 µg/mL in aqueous solution at pH 7.4 (for the free base). Soluble in ethanol (B145695) and DMSO. | [3] |

| LogP (calculated for free base) | 2.9 | [3] |

| pKa | Not experimentally determined. A calculated value would be necessary for precise predictions of ionization. |

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and quality control of pharmaceutical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for confirming the molecular structure of this compound.

-

¹H NMR: Spectra for the free base are available and would show characteristic signals for the aromatic protons of the two phenyl groups, as well as signals for the protons of the piperidine (B6355638) ring and the hydroxyl proton.[3]

-

¹³C NMR: The spectrum of the free base would display distinct signals for the carbon atoms of the phenyl rings, the piperidine ring, and the carbinol carbon.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of azacyclonol would be characterized by absorption bands corresponding to:

-

O-H stretching of the alcohol group.

-

C-H stretching from the aromatic and piperidine moieties.

-

C=C stretching within the aromatic rings.

-

C-N stretching of the piperidine ring.

-

C-O stretching of the alcohol.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For azacyclonol (the free base), the protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 268.17.[3] Common fragmentation patterns would involve the loss of water (H₂O) from the alcohol and cleavage of the piperidine ring.[3]

Experimental Protocols

This section details the methodologies for determining the key chemical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A narrow melting range is indicative of high purity.

Solubility Determination

Objective: To quantify the solubility of this compound in a specific solvent system (e.g., water, buffers).

Methodology:

-

An excess amount of this compound is added to a known volume of the solvent at a specified temperature.

-

The mixture is agitated until equilibrium is reached (i.e., no more solid dissolves).

-

The solution is filtered to remove any undissolved solid.

-

The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

LogD Determination (Shake-Flask Method at pH 7.4)

Objective: To determine the distribution coefficient of azacyclonol between n-octanol and an aqueous buffer at physiological pH, which is a critical parameter for predicting its absorption and distribution in the body.

Methodology:

-

A solution of this compound is prepared in a biphasic system of n-octanol and a phosphate (B84403) buffer at pH 7.4.

-

The mixture is shaken vigorously to facilitate the partitioning of the compound between the two phases until equilibrium is achieved.[2]

-

The mixture is then centrifuged to ensure complete separation of the n-octanol and aqueous layers.[4]

-

The concentration of azacyclonol in each phase is quantified by HPLC-UV.[2]

-

The LogD value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[4]

Spectroscopic Analysis Protocols

-

NMR Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) and placed in an NMR tube for analysis.

-

FT-IR Sample Preparation (KBr Pellet): A small amount of finely ground this compound is mixed with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet, which is placed in the FT-IR spectrometer for analysis.[3]

-

Mass Spectrometry Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

Signaling Pathways and Experimental Workflows

As a central nervous system depressant, the precise intracellular signaling pathways of azacyclonol are not extensively detailed in publicly available literature. However, its formation as a metabolite of terfenadine is a well-documented process that is crucial for understanding its pharmacokinetics.

Metabolic Pathway of Terfenadine to Azacyclonol

Azacyclonol is a major active metabolite of the antihistamine terfenadine.[3] Its formation is primarily catalyzed by the cytochrome P450 enzyme CYP3A4 through N-dealkylation.

Caption: Metabolic conversion of terfenadine to azacyclonol via CYP3A4.

Experimental Workflow for LogD Determination

The following diagram illustrates the key steps in the experimental determination of the LogD value for this compound.

Caption: Workflow for the shake-flask method of LogD determination.

This guide provides a foundational understanding of the chemical properties of this compound, essential for its development and application in scientific research. The provided protocols offer standardized approaches to enable reproducible and accurate characterization of this compound.

References

- 1. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Shake Flask LogD | Domainex [domainex.co.uk]

- 3. Azacyclonol | C18H21NO | CID 15723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

Azacyclonol Hydrochloride as a Terfenadine Metabolite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of azacyclonol (B1665903) hydrochloride, focusing on its role as a significant metabolite of the second-generation antihistamine, terfenadine (B1681261). The document details the metabolic pathway, the enzymatic processes involved, and the pharmacological implications of this biotransformation. It presents quantitative data on terfenadine metabolism, details of experimental protocols for its study, and discusses the distinct pharmacological profiles of terfenadine, its primary active metabolite fexofenadine (B15129), and its metabolite azacyclonol. Particular attention is given to the cardiotoxicity associated with terfenadine and the contrasting safety profile of its metabolites. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Introduction

Terfenadine, a once-widely used non-sedating antihistamine, undergoes extensive first-pass metabolism, leading to the formation of several metabolites. Among these, two are of principal interest: fexofenadine (the pharmacologically active, non-cardiotoxic antihistamine) and azacyclonol. Azacyclonol, also known as α,α-diphenyl-4-piperidinemethanol, is formed through N-dealkylation of terfenadine. While fexofenadine has been developed as a standalone drug (Allegra®) due to its favorable safety profile, understanding the formation and activity of other metabolites like azacyclonol is crucial for a complete toxicological and pharmacological assessment of the parent drug. This guide delves into the specifics of azacyclonol as a terfenadine metabolite, providing detailed technical information for the scientific community.

Physicochemical Properties of Azacyclonol Hydrochloride

A solid understanding of the physicochemical properties of this compound is fundamental for its analysis and characterization in research settings.

| Property | Value | Reference |

| CAS Number | 1798-50-1 | [1] |

| Molecular Formula | C18H22ClNO | [1] |

| Molecular Weight | 303.8 g/mol | [1] |

| Appearance | Solid powder | [2] |

| Solubility | Soluble in DMF (30 mg/ml), DMSO (10 mg/ml), and Ethanol (20 mg/ml). Poorly soluble in a DMF:PBS (pH 7.2) (1:6) mixture (0.14 mg/ml). | [3] |

| Topological Polar Surface Area | 32.3 Ų | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

Terfenadine Metabolism to Azacyclonol

The biotransformation of terfenadine is a critical aspect of its pharmacology and toxicology. The formation of azacyclonol is a key metabolic pathway.

Metabolic Pathway

Terfenadine is metabolized in the liver and intestines primarily by the cytochrome P450 (CYP) enzyme system.[4] The two major initial metabolic pathways are:

-

C-hydroxylation: Oxidation of the tert-butyl methyl group to form a primary alcohol, which is then further oxidized to the carboxylic acid metabolite, fexofenadine. Fexofenadine is responsible for the antihistaminic effects of terfenadine.[5]

-

N-dealkylation: Removal of the N-butyl substituent to form azacyclonol.[5]

The formation of azacyclonol and a terfenadine alcohol are the principal initial steps in terfenadine's biotransformation.[6] The terfenadine alcohol can be further metabolized to both fexofenadine and azacyclonol.[6]

Role of Cytochrome P450 Isoforms

The metabolism of terfenadine to azacyclonol is predominantly catalyzed by the CYP3A4 isozyme.[3][6] Studies using human liver microsomes have confirmed that the rates of formation of both azacyclonol and the terfenadine alcohol are highly correlated with CYP3A4 activity.[5] The involvement of CYP3A4 has been further substantiated by inhibition studies using specific CYP3A4 inhibitors like ketoconazole (B1673606) and troleandomycin, which significantly reduce the formation of terfenadine metabolites.[6] While CYP3A4 is the major enzyme, some studies suggest a minor role for CYP2D6 in the overall metabolism of terfenadine.[7][8]

dot

Quantitative Analysis of Terfenadine Metabolism

The in vitro metabolism of terfenadine has been quantitatively assessed in several studies. The following tables summarize key findings.

Kinetic Parameters of Terfenadine Metabolism in Human Liver Microsomes

| Parameter | Value | Reference |

| Parent Drug Consumption (KM) | 9.58 ± 2.79 µM | [9] |

| Parent Drug Consumption (Vmax) | 801 ± 78.3 pmol/min/nmol CYP | [9] |

| t-butyl hydroxylation (KM) | 12.9 ± 3.74 µM | [9] |

| t-butyl hydroxylation (Vmax) | 643 ± 62.5 pmol/min/nmol CYP | [9] |

In Vitro Inhibition of Terfenadine Metabolism

The metabolism of terfenadine is susceptible to inhibition by various compounds, which can have significant clinical implications.

| Inhibitor | IC50 (µM) | Enzyme/System | Reference |

| Ketoconazole | 4 - 10 | Human Liver Microsomes | [10] |

| Itraconazole | 4 - 10 | Human Liver Microsomes | [10] |

| Erythromycin | 4 - 10 | Human Liver Microsomes | [10] |

| Troleandomycin | 4 - 10 | Human Liver Microsomes | [10] |

| Clarithromycin | 4 - 10 | Human Liver Microsomes | [10] |

| Cyclosporin A | 17 - 24 | Human Liver Microsomes | [10] |

| Naringenin | 17 - 24 | Human Liver Microsomes | [10] |

| Midazolam | 17 - 24 | Human Liver Microsomes | [10] |

Relative Formation Rates of Metabolites

In vitro studies have provided insights into the relative rates of formation of the primary metabolites of terfenadine.

| Metabolite Formation Ratio | Value | Reference |

| Terfenadine Alcohol : Azacyclonol (from Terfenadine) | 3:1 | [6] |

| Fexofenadine : Azacyclonol (from Terfenadine Alcohol) | ~9:1 | [6] |

| Net Fexofenadine : Azacyclonol | 2:1 | [6] |

Experimental Protocols

Detailed methodologies are essential for the reproducible study of terfenadine metabolism and the quantification of its metabolites.

In Vitro Metabolism of Terfenadine using Human Liver Microsomes

This protocol describes a general procedure for assessing the metabolism of terfenadine in a human liver microsomal system.

Materials:

-

Human liver microsomes (pooled from multiple donors)

-

Terfenadine

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Internal standard (e.g., a structurally similar compound not present in the matrix)

-

HPLC or LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein), potassium phosphate buffer, and terfenadine at the desired concentration.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time period (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the microsomal proteins.

-

Centrifugation: Centrifuge the mixture (e.g., at 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to an HPLC vial for analysis by a validated LC-MS/MS method for the quantification of terfenadine and its metabolites, including azacyclonol.

dot

Quantification of Azacyclonol in Human Plasma by LC-MS/MS

This protocol provides a framework for the quantitative analysis of azacyclonol in human plasma samples.

Materials:

-

Human plasma samples

-

Azacyclonol analytical standard

-

Deuterated azacyclonol (or other suitable internal standard)

-

Methanol (B129727) (MeOH)

-

Acetonitrile (ACN)

-

Formic acid

-

C18 reversed-phase HPLC column

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample in a microcentrifuge tube, add 100 µL of methanol containing the internal standard (e.g., 200 ng/mL).[11]

-

Vortex the mixture for 10 seconds.[11]

-

Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.[11]

-

Transfer 50 µL of the clear supernatant to an HPLC vial.[11]

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Inject the prepared sample onto the C18 column.

-

Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile/methanol). A typical gradient might be: start at 5% B, ramp to 95% B over 2.5 minutes, hold for 0.5 minutes, and then re-equilibrate.[11]

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. The specific MRM transitions for azacyclonol and the internal standard should be optimized by infusing the pure compounds.

-

-

-

Quantification:

-

Construct a calibration curve by analyzing plasma samples spiked with known concentrations of azacyclonol.

-

Determine the concentration of azacyclonol in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Pharmacological Implications

The metabolism of terfenadine to azacyclonol has significant pharmacological and toxicological consequences.

Cardiotoxicity of Terfenadine and the Role of Metabolites

A major concern with terfenadine was its potential to cause cardiac arrhythmias, specifically Torsades de Pointes, by prolonging the QT interval.[9] This cardiotoxicity is attributed to the parent drug, terfenadine, which blocks the human ether-à-go-go-related gene (hERG) potassium channels in the heart.[4][9] The metabolites, fexofenadine and azacyclonol, do not exhibit this hERG channel blocking activity at clinically relevant concentrations and are therefore not associated with this cardiotoxicity.[9] Inhibition of CYP3A4 by co-administered drugs (e.g., ketoconazole, erythromycin) or in individuals with liver dysfunction can lead to elevated plasma concentrations of the parent terfenadine, increasing the risk of cardiac adverse events.[4]

dot

Pharmacological Activity of Azacyclonol

Azacyclonol itself is not an antihistamine but possesses central nervous system (CNS) depressant properties.[3][3] It has been described as an "ataractic" agent, meaning it can reduce anxiety and tension without causing excessive sedation. Its mechanism of action is not fully elucidated but is thought to involve modulation of GABAergic neurotransmission.[12][13] The clinical significance of the CNS effects of azacyclonol formed from therapeutic doses of terfenadine is likely minimal due to the relatively low concentrations achieved.

dot

Conclusion

This compound is a significant metabolite of terfenadine, formed via CYP3A4-mediated N-dealkylation. A thorough understanding of this metabolic pathway is essential for comprehending the overall pharmacological and toxicological profile of terfenadine. The cardiotoxicity of terfenadine is a direct consequence of the parent drug's action on hERG channels, a property not shared by its metabolites, azacyclonol and fexofenadine. While azacyclonol exhibits CNS depressant effects, their clinical relevance following terfenadine administration is likely limited. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the fields of drug metabolism, pharmacology, and toxicology. Further research to fully characterize the in vivo pharmacokinetics of azacyclonol following terfenadine administration would be beneficial for a more complete understanding of its disposition.

References

- 1. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Involvement of multiple human cytochromes P450 in the liver microsomal metabolism of astemizole and a comparison with terfenadine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azacyclonol - Wikipedia [en.wikipedia.org]

- 4. Visualization of first-pass drug metabolism of terfenadine by MALDI-imaging mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxidation of the antihistaminic drug terfenadine in human liver microsomes. Role of cytochrome P-450 3A(4) in N-dealkylation and C-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of terfenadine associated with CYP3A(4) activity in human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. payeshdarou.ir [payeshdarou.ir]

- 8. [PDF] Interaction of terfenadine and its primary metabolites with cytochrome P450 2D6. | Semantic Scholar [semanticscholar.org]

- 9. In vitro metabolism of terfenadine by a purified recombinant fusion protein containing cytochrome P4503A4 and NADPH-P450 reductase. Comparison to human liver microsomes and precision-cut liver tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Terfenadine metabolism in human liver. In vitro inhibition by macrolide antibiotics and azole antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. GABAergic control of depression-related brain states - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GABA receptors offer potential as next-generation targets to treat depression | Eberly College of Science [science.psu.edu]

Azacyclonol: A Historical and Technical Review of an Early Ataractic Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive historical and scientific overview of azacyclonol (B1665903), an ataractic agent developed in the mid-20th century for the treatment of psychotic disorders, particularly schizophrenia. Introduced in the 1950s under trade names such as Ataractan, Calmeran, and Frenquel, azacyclonol was investigated for its potential to alleviate hallucinations.[1] Although its clinical use was ultimately short-lived due to mixed efficacy, a review of its development, pharmacology, and early clinical investigations offers valuable insights into the history of psychopharmacology and drug discovery.[1] This document synthesizes the available scientific literature to provide a detailed resource for researchers, scientists, and drug development professionals.

Historical Context

The 1950s marked a revolutionary period in the treatment of mental illness with the introduction of the first psychotropic medications. Azacyclonol, chemically known as α,α-diphenyl-4-piperidinemethanol, emerged during this era.[2] It was classified as an "ataractic," a term used to describe agents that could induce calmness and tranquility without the heavy sedative effects of earlier drugs.[2] The development of azacyclonol was significantly influenced by the observation that it could counteract the hallucinatory effects of substances like lysergic acid diethylamide (LSD) and mescaline in humans.[1][2] This led to the hypothesis that it might be effective against the "endogenous psychotogens" then believed to be the cause of schizophrenic symptoms.[2] Despite initial promise, clinical trials produced inconsistent results, which ultimately led to its discontinuation for widespread use.[1]

Pharmacological Profile

Azacyclonol is a positional isomer of the psychostimulant pipradrol, but notably, it does not possess psychostimulant properties.[1] Instead, it exhibits mild depressant effects on the central nervous system (CNS).[1] It is also recognized as the major active metabolite of the second-generation antihistamine, terfenadine.[1]

Mechanism of Action

The precise molecular mechanism underlying azacyclonol's ataractic effects was not fully elucidated during its time of use. However, its primary known pharmacological actions include:

-

CNS Depressant: Azacyclonol acts as a central nervous system depressant.[1] This effect is believed to be mediated, at least in part, through its interaction with the Histamine H1 receptor . As an antagonist at this receptor, it likely modulates downstream signaling pathways in the CNS.

-

Ganglionic Blockade: Early studies demonstrated that azacyclonol can reduce transmission through sympathetic ganglia. This was observed through the decreased contractile response of the cat's nictitating membrane to electrical stimulation.

Data Presentation

Quantitative data from the early clinical trials of azacyclonol are not extensively available in modern databases. The following tables summarize the available information on preclinical pharmacology and an overview of the clinical study designs.

Preclinical Pharmacology of Azacyclonol

| Parameter | Animal Model | Dosage | Observed Effect |

| Coordinated Locomotor Activity | Mice | 71, 142, and 213 mg/kg | >50% reduction in activity |

| Drug-Induced Hyperactivity | Mice | 142 mg/kg | Decreased hyperactivity induced by pipradrol, D-amphetamine, morphine, and cocaine |

| Sedative Hypnotic Potentiation | Mice | Not Specified | Increased duration of hexobarbital-induced sleeping time |

| Sympathetic Ganglionic Transmission | Cat | Not Specified | Reduced contractile response of the nictitating membrane |

Overview of Clinical Trials in Psychosis (1950s)

| Parameter | Description |

| Patient Population | Primarily chronically hospitalized individuals with schizophrenia, often with prominent hallucinations and delusions.[2] |

| Study Design | Initial studies were largely observational, with later trials employing more rigorous double-blind, placebo-controlled methodologies.[2] |

| Dosage Regimens | Oral administration with daily dosages typically ranging from 20 mg to 300 mg.[2] |

| Efficacy Assessment | Lacking standardized rating scales, clinical improvement was assessed by physicians based on observations of behavior. Key endpoints included reductions in hallucinations, delusions, confusion, and agitation, as well as improvements in socialization.[2] |

| Side Effects | Specific frequency data is not readily available in historical literature. As a CNS depressant, potential side effects would likely include sedation, dizziness, and confusion. |

Experimental Protocols

Detailed, step-by-step experimental protocols from the original studies on azacyclonol are not fully available in digitized records. The following represents a reconstruction of the likely methodologies based on the available literature.

Assessment of CNS Depressant Activity: Locomotor Activity in Mice

This protocol is a standard method for evaluating the effect of a substance on spontaneous motor activity.

Objective: To determine the effect of azacyclonol on the locomotor activity of mice.

Apparatus: An actophotometer, which is a cage equipped with photoelectric cells to detect and count animal movements.

Procedure:

-

Animal Selection and Acclimatization: Adult male mice (e.g., Swiss albino, 20-25g) are used. The animals are acclimatized to the laboratory environment for at least one week before the experiment.

-

Baseline Activity Measurement: Each mouse is placed individually in the actophotometer, and its baseline locomotor activity is recorded over a 10-minute period.

-

Drug Administration: The mice are divided into control and test groups. The control group receives a vehicle (e.g., saline), and the test groups receive varying doses of azacyclonol administered intraperitoneally.

-

Post-Treatment Activity Measurement: After a set period (e.g., 30 minutes) to allow for drug absorption and distribution, each mouse is again placed in the actophotometer, and its locomotor activity is recorded for 10 minutes.

-

Data Analysis: The percentage decrease in locomotor activity for the azacyclonol-treated groups is calculated relative to their baseline activity and compared to the control group.

Assessment of Ganglionic Blockade: Cat Nictitating Membrane Preparation

This is a classic physiological preparation to study the effects of drugs on the autonomic nervous system.

Objective: To evaluate the effect of azacyclonol on sympathetic ganglionic transmission.

Procedure:

-

Animal Preparation: An adult cat is anesthetized (e.g., with pentobarbital (B6593769) sodium). The trachea is cannulated to ensure a clear airway. Blood pressure is monitored via a cannula in the carotid artery.

-

Surgical Preparation: The cervical sympathetic trunk is carefully dissected and isolated. Electrodes are placed on the preganglionic and postganglionic fibers of the superior cervical ganglion.

-

Nictitating Membrane Contraction: The nictitating membrane is connected to a force transducer to record its contractions.

-

Stimulation and Recording: The preganglionic and postganglionic sympathetic nerves are stimulated electrically with supramaximal square-wave pulses. The resulting contractions of the nictitating membrane are recorded.

-

Drug Administration: Azacyclonol is administered intravenously.

-

Data Analysis: The effects of azacyclonol on the contractions induced by preganglionic and postganglionic stimulation are compared. A reduction in the response to preganglionic stimulation with a lesser or no effect on the response to postganglionic stimulation indicates a ganglionic blocking action.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed mechanism of action of azacyclonol and the experimental workflow for its evaluation.

Figure 1: Chemical Synthesis of Azacyclonol.

Figure 2: Proposed Signaling Pathway of Azacyclonol.

Figure 3: Historical Experimental Workflow for Azacyclonol.

Conclusion

Azacyclonol represents an important chapter in the history of psychopharmacology. While it did not achieve long-term clinical success, its development and investigation paved the way for more rigorous scientific approaches to the discovery and evaluation of psychiatric medications. The study of its CNS depressant effects and its interaction with neurotransmitter systems contributed to the growing understanding of the neurobiological basis of mental illness. This historical review provides a valuable perspective for modern researchers, highlighting the evolution of experimental design, the importance of standardized assessment tools, and the ongoing quest for targeted and effective treatments for psychotic disorders.

References

Azacyclonol Hydrochloride: A Technical Whitepaper on its CNS Depressant Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azacyclonol (B1665903) hydrochloride, a diphenylmethanol (B121723) derivative, exhibits notable central nervous system (CNS) depressant properties. Historically explored for its potential as an ataractic agent to diminish hallucinations, its clinical application was ultimately limited. This technical guide provides a comprehensive analysis of the CNS depressant effects of azacyclonol hydrochloride, consolidating available preclinical data, detailing experimental methodologies, and exploring its mechanism of action. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating CNS-acting compounds.

Introduction

Azacyclonol, also known as γ-pipradrol, is a positional isomer of the psychostimulant pipradrol, but it paradoxically exhibits mild depressant effects rather than stimulant properties.[1] It gained attention in the mid-1950s for its reported ability to antagonize the subjective effects of hallucinogens like LSD and mescaline in humans.[1] Azacyclonol is also a major active metabolite of the second-generation antihistamine terfenadine, formed via metabolism by the cytochrome P450 isoform CYP3A4.[1][2] Despite early interest, its clinical efficacy was inconsistent, leading to its discontinuation.[1] However, its distinct pharmacological profile continues to be of interest for understanding the complexities of CNS depression.

Preclinical Pharmacology: CNS Depressant Activities

The CNS depressant effects of this compound have been characterized through a series of preclinical in vivo studies, primarily in mice and cats. These studies have demonstrated its ability to reduce spontaneous motor activity, antagonize the effects of CNS stimulants, and potentiate the effects of hypnotic agents.

Effects on Coordinated Locomotor Activity

This compound has been shown to significantly reduce coordinated locomotor activity in mice. Administration of the compound at doses of 71, 142, and 213 mg/kg resulted in a greater than 50% reduction in this activity.[2]

Table 1: Effect of this compound on Coordinated Locomotor Activity in Mice

| Dose (mg/kg) | Reduction in Locomotor Activity |

| 71 | > 50% |

| 142 | > 50% |

| 213 | > 50% |

Antagonism of Psychostimulant-Induced Hyperactivity

A key characteristic of azacyclonol's CNS depressant action is its ability to counteract the hyperactivity induced by various psychostimulants. At a dose of 142 mg/kg, azacyclonol effectively decreases the hyperactivity induced by pipradrol, D-amphetamine, morphine, and cocaine in mice.[2]

Table 2: Antagonism of Psychostimulant-Induced Hyperactivity by this compound (142 mg/kg) in Mice

| Psychostimulant | Effect of Azacyclonol |

| Pipradrol | Decreased Hyperactivity |

| D-amphetamine | Decreased Hyperactivity |

| Morphine | Decreased Hyperactivity |

| Cocaine | Decreased Hyperactivity |

Potentiation of Hexobarbital-Induced Sleeping Time

Further evidence of its CNS depressant effects is the potentiation of hypnosis induced by barbiturates. Azacyclonol has been shown to increase the duration of sleeping time induced by hexobarbital (B1194168) in mice.[2]

Mechanism of Action

The precise mechanism underlying the CNS depressant effects of this compound is not fully elucidated but appears to be distinct from typical sedative-hypnotics.

Receptor Binding Profile

Available data suggests that azacyclonol does not have a significant affinity for dopamine (B1211576) D2 or serotonin (B10506) 5-HT2A receptors, which are common targets for many antipsychotic and CNS-acting drugs. While DrugBank lists the histamine (B1213489) H1 receptor as a target with inhibitor action, specific binding affinity data (Ki values) for a broad range of CNS receptors are not extensively reported in the readily available literature.[3]

Ganglionic Blockade

A significant aspect of azacyclonol's pharmacology is its ability to reduce transmission through sympathetic ganglia.[2] This has been demonstrated by its capacity to decrease electrically stimulated contractile responses in the feline nictitating membrane.[2] Studies have shown that intravenous administration of azacyclonol impairs the response of the nictitating membrane to both pre- and postganglionic stimulation.[4] The activity of azacyclonol in depressing transmission through the cat superior cervical ganglion has been quantified to be 6.63%. This ganglionic blockade likely contributes to its overall CNS depressant and autonomic effects.

Metabolism and Enzyme Kinetics

Azacyclonol is a metabolite of terfenadine, formed by the action of CYP3A4.[2] The kinetics of this metabolic process have been studied in human liver microsomes, revealing an apparent Km of 0.82 µM and a Vmax of 60 pmol/min/mg protein.[2]

Table 3: Enzyme Kinetic Parameters for Azacyclonol Formation

| Parameter | Value |

| Enzyme | CYP3A4 |

| Substrate | Terfenadine |

| Km | 0.82 µM |

| Vmax | 60 pmol/min/mg protein |

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

Coordinated Locomotor Activity in Mice

This assay is designed to assess the effect of a substance on spontaneous motor activity and coordination.

-

Apparatus: An open field arena, typically a square or circular enclosure with walls to prevent escape. The arena is often equipped with a grid of infrared beams or a video tracking system to monitor the animal's movement.

-

Procedure:

-

Mice are individually placed in the center of the open field arena.

-

The animals are allowed to explore the arena for a predetermined period (e.g., 30-60 minutes).

-

The tracking system records various parameters, including total distance traveled, time spent in different zones (center vs. periphery), and rearing frequency.

-

This compound or a vehicle control is administered to the animals at specified doses prior to placing them in the arena.

-

The data from the drug-treated group is compared to the control group to determine the effect on locomotor activity.

-

Potentiation of Hexobarbital-Induced Sleeping Time

This experiment evaluates the ability of a compound to enhance the hypnotic effects of a barbiturate.

-

Materials: Hexobarbital sodium solution, test compound (this compound), and a timer.

-

Procedure:

-

A group of mice is pre-treated with this compound at a specific dose. A control group receives a vehicle.

-

After a set period, all mice are administered a sub-hypnotic or hypnotic dose of hexobarbital sodium (e.g., intraperitoneally).

-

The "onset of sleep" is defined as the time from hexobarbital administration to the loss of the righting reflex (the ability of the mouse to right itself when placed on its back).

-

The "duration of sleep" is the time from the loss to the spontaneous recovery of the righting reflex.

-

The sleeping times of the azacyclonol-treated group are compared to the control group to determine if there is a significant potentiation.

-

Ganglionic Transmission in the Feline Nictitating Membrane

This in vivo preparation is a classic model for studying ganglionic transmission.

-

Preparation:

-

A cat is anesthetized, and the superior cervical ganglion and the nictitating membrane are surgically exposed.

-

Electrodes are placed on the preganglionic and postganglionic sympathetic nerves.

-

The contraction of the nictitating membrane is measured using a force transducer.

-

-

Procedure:

-

The preganglionic or postganglionic nerve is electrically stimulated with a set frequency and voltage to elicit a contraction of the nictitating membrane.

-

This compound is administered, typically intravenously or via close-arterial injection to the ganglion.

-

The effect of the drug on the stimulated contractions is recorded. A reduction in the contraction following preganglionic stimulation, with a lesser or no effect on the contraction following postganglionic stimulation, indicates a ganglionic blocking action.

-

Signaling Pathways and Logical Relationships

While specific intracellular signaling pathways modulated by this compound are not well-documented, we can illustrate the logical flow of its known actions and the experimental workflow to characterize its CNS depressant effects.

References

- 1. Psychostimulant-Induced Attenuation of Hyperactivity and Prepulse Inhibition Deficits in Adcyap1-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential transmission in the superior cervical ganglion of the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EXPERIMENTAL STRATEGIES FOR INVESTIGATING PSYCHOSTIMULANT DRUG ACTIONS AND PREFRONTAL CORTICAL FUNCTON IN ADHD AND RELATED ATTENTION DISORDERS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cat Nictitating Membrane [sheffbp.co.uk]

Azacyclonol Hydrochloride: A Technical Guide on Receptor Interactions and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azacyclonol (B1665903) hydrochloride, a diphenylmethanol (B121723) derivative and a major active metabolite of the antihistamine terfenadine (B1681261), is a compound with known central nervous system (CNS) depressant properties.[1][2] Historically investigated for its potential to diminish hallucinations in psychotic individuals, its clinical application was ultimately limited, leading to its discontinuation.[1] This technical guide provides a comprehensive overview of the known pharmacological profile of azacyclonol hydrochloride, with a focus on its interactions with CNS receptors. While comprehensive quantitative receptor binding affinity data (e.g., Kᵢ, IC₅₀) for this compound is notably scarce in publicly available literature, this document synthesizes the existing qualitative and descriptive data to elucidate its mechanism of action. This guide also presents detailed experimental protocols for standard receptor binding and functional assays relevant to its pharmacological class, alongside visualizations of its hypothesized signaling pathways.

Pharmacological Profile

This compound is classified as a CNS depressant.[3] Its pharmacological effects are characterized by a reduction in spontaneous motor activity and an antagonism of the stimulant effects of agents like pipradrol and amphetamine. It has also been shown to potentiate the effects of other CNS depressants. Though once explored as an "ataractic" agent for reducing hallucinations in schizophrenia, its clinical efficacy was found to be inconsistent.[1]

The primary known interactions of azacyclonol are with histamine (B1213489), serotonin (B10506), and dopamine (B1211576) receptor systems. However, the precise affinity and selectivity for various receptor subtypes remain largely uncharacterized in public literature.

Data on Receptor Interactions

| Receptor Family | Receptor Subtype(s) | Interaction Type | Quantitative Data (Kᵢ/IC₅₀) | Supporting Evidence/Comments |

| Histamine | H₁ | Implied Antagonist/Inhibitor | Not Available | Azacyclonol is a major metabolite of the H₁ antagonist terfenadine.[1][2] DrugBank lists the Histamine H₁ receptor as a target.[4] |

| Serotonin (5-HT) | Various | Implied Interaction | Not Available | Mentioned as a potential target in the context of its CNS effects and relationship to other psychoactive compounds. |

| Dopamine | Various | Implied Interaction | Not Available | Mentioned as a potential target due to its early investigation for antipsychotic-like effects. |

Hypothesized Signaling Pathways

Based on the implied interactions with histamine, dopamine, and serotonin receptors, the following signaling pathways are hypothesized to be modulated by this compound.

Histamine H₁ Receptor Signaling

Antagonism of the histamine H₁ receptor, a G-protein coupled receptor (GPCR), would block the downstream signaling cascade typically initiated by histamine. This includes the inhibition of phospholipase C (PLC) activation, which in turn would reduce the production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG), leading to decreased intracellular calcium release and protein kinase C (PKC) activation. This mechanism is consistent with the sedative effects observed with many H₁ antagonists that cross the blood-brain barrier.

Dopaminergic and Serotonergic Pathway Modulation

The CNS depressant effects and early investigation into antipsychotic properties of azacyclonol suggest a potential interaction with dopamine and serotonin pathways. For instance, modulation of D₂ dopamine receptors or 5-HT₂ₐ serotonin receptors are common mechanisms for antipsychotic and CNS-acting drugs. The diagram below illustrates a generalized workflow for assessing a compound's effect on these pathways.

Experimental Protocols

The following sections detail standardized methodologies for key experiments used to determine receptor binding affinity and functional activity. While specific results for this compound are not available, these protocols represent the standard approach for characterizing such a compound.

Radioligand Binding Assay (Competitive Inhibition)

This assay is the gold standard for determining the binding affinity of a compound for a specific receptor.

-

Objective: To determine the inhibitory constant (Kᵢ) of this compound for a target receptor (e.g., Histamine H₁).

-

Materials:

-

Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).

-

Radioligand specific for the target receptor (e.g., [³H]-Pyrilamine for H₁).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (a high concentration of a known unlabeled ligand).

-

96-well filter plates.

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kₐ), and the varying concentrations of this compound.

-

For total binding wells, add only membranes and radioligand.

-

For non-specific binding wells, add membranes, radioligand, and the non-specific binding control.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of azacyclonol that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

-

Functional Assay (e.g., Calcium Mobilization for H₁ Receptors)

This assay measures the functional consequence of receptor binding (agonist or antagonist activity).

-

Objective: To determine if this compound acts as an antagonist at the H₁ receptor by measuring its ability to block histamine-induced calcium mobilization.

-

Materials:

-

Whole cells expressing the H₁ receptor (e.g., HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Histamine (agonist).

-

This compound.

-

A fluorescence plate reader (e.g., FLIPR).

-

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Add varying concentrations of this compound to the wells and incubate for a set period (pre-incubation).

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Add a fixed concentration of histamine (typically the EC₅₀ concentration) to all wells to stimulate the H₁ receptor.

-

Measure the change in fluorescence over time, which corresponds to the intracellular calcium concentration.

-

-

Data Analysis:

-

Calculate the peak fluorescence response for each well.

-

Plot the percentage of the maximal histamine response against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for the inhibition of the histamine response.

-

Conclusion

This compound is a CNS depressant with a historical, albeit limited, record of clinical investigation. While its pharmacological profile suggests interactions with key neurotransmitter systems, particularly the histaminergic system, a significant gap exists in the public domain regarding its quantitative receptor binding affinities. The lack of this fundamental data makes a precise delineation of its mechanism of action challenging. The experimental protocols and hypothesized signaling pathways presented in this guide provide a framework for the future characterization of this compound and similar compounds. Further research employing modern receptor screening technologies is necessary to fully elucidate the molecular targets of azacyclonol and to understand the basis of its CNS depressant effects.

References

In Vitro Metabolism of Terfenadine to Azacyclonol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of terfenadine (B1681261), with a specific focus on its conversion to azacyclonol (B1665903). Terfenadine, a second-generation antihistamine, undergoes extensive metabolism primarily mediated by the cytochrome P450 (CYP) enzyme system. Understanding the specifics of these metabolic pathways is crucial for drug development, particularly in the context of predicting drug-drug interactions and understanding potential toxicities.

Metabolic Pathway of Terfenadine

Terfenadine is metabolized in the liver and to a lesser extent in the gastrointestinal mucosa through two primary pathways: C-hydroxylation and N-dealkylation.[1][2] The N-dealkylation pathway directly produces azacyclonol, an inactive metabolite.[1] The C-hydroxylation pathway leads to the formation of an alcohol intermediate, which is subsequently oxidized to fexofenadine (B15129), the active carboxylic acid metabolite responsible for the antihistaminic effects of terfenadine.[1][2] The alcohol intermediate can also be metabolized to azacyclonol.[3]

The formation of both azacyclonol and the terfenadine alcohol from terfenadine is predominantly catalyzed by the CYP3A4 isozyme.[3][4][5] Further metabolism of the terfenadine alcohol to azacyclonol and fexofenadine is also mediated by CYP3A4.[3] While CYP3A4 is the principal enzyme, some studies suggest a minor role for CYP2D6 in the hydroxylation of terfenadine.[6][7]

Quantitative Data on Terfenadine Metabolism

The following tables summarize key quantitative data related to the in vitro metabolism of terfenadine. These values are essential for building pharmacokinetic models and predicting in vivo behavior.

Table 1: Kinetic Parameters for Terfenadine Metabolism in Human Liver Microsomes

| Pathway | Enzyme | Km (μM) | Vmax (pmol/min/nmol P450) | Reference |

| N-dealkylation to Azacyclonol | CYP3A4 | 11 ± 5 | Not Reported | [1] |

| C-hydroxylation to Alcohol Metabolite | CYP3A4 | 18 ± 3 | Not Reported | [1] |

| Hydroxylation | CYP3A4 | 9 | 1257 | [6][7] |

| Hydroxylation | CYP2D6 | 13 | 206 | [6][7] |

Table 2: Inhibition of Terfenadine Metabolism in Human Liver Microsomes

| Inhibitor | Pathway Inhibited | Ki (μM) | IC50 (μM) | Reference |

| Ketoconazole (B1673606) | Desalkyl-terfenadine formation | 0.037 | 4-10 | [8][9] |

| Ketoconazole | Hydroxy-terfenadine formation | 0.34 | 4-10 | [8][9] |

| Itraconazole | Desalkyl-terfenadine formation | 0.28 | 4-10 | [8][9] |

| Itraconazole | Hydroxy-terfenadine formation | 2.05 | 4-10 | [8][9] |

| Erythromycin (B1671065) | Terfenadine Metabolism | Not Reported | 4-10 | [8] |

| Clarithromycin | Terfenadine Metabolism | Not Reported | 4-10 | [8] |

| Troleandomycin | Terfenadine Metabolism | Not Reported | 4-10 | [8] |

| Fluconazole | Terfenadine Metabolism | Not Reported | Weak Inhibition | [8][9] |

| Nefazodone | N-dealkylation | Lower Ki than C-hydroxylation | Not Reported | [1] |

| Sertraline | N-dealkylation | Lower Ki than C-hydroxylation | Not Reported | [1] |

| Fluoxetine | N-dealkylation | Weak Inhibition | Not Reported | [1] |

| Cyclosporin A | Terfenadine Biotransformation | Not Reported | 17-24 | [8] |

| Naringenin | Terfenadine Biotransformation | Not Reported | 17-24 | [8] |

| Midazolam | Terfenadine Biotransformation | Not Reported | 17-24 | [8] |

Experimental Protocols

This section details the methodologies for key experiments in the study of in vitro terfenadine metabolism.

In Vitro Incubation with Human Liver Microsomes

This protocol is a synthesized representation of typical procedures described in the literature.[1][3][10]

Materials:

-

Human liver microsomes (characterized for major isozyme activities)[3]

-

Terfenadine

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

NADPH generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Inhibitors (e.g., ketoconazole, troleandomycin) if conducting inhibition studies[3]

-

Internal standard (e.g., metoprolol)[1]

-

Organic solvents (e.g., acetonitrile, methanol) for reaction termination and sample preparation

-

Solid Phase Extraction (SPE) columns (e.g., C18)[1]

Procedure:

-

Preparation of Incubation Mixtures: In a microcentrifuge tube, combine human liver microsomes, phosphate buffer, and terfenadine at various concentrations. For inhibition studies, include the inhibitor at desired concentrations.

-

Pre-incubation: Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C to allow the components to equilibrate.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH generating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent such as acetonitrile or methanol (B129727), or an acid like perchloric acid. This step also serves to precipitate the microsomal proteins.

-

Sample Processing:

-

Centrifuge the terminated reaction mixture to pellet the precipitated proteins.[1]

-

Transfer the supernatant to a clean tube.

-

For sample cleanup and concentration, perform Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). A common SPE procedure involves using a C18 column, washing with water and a methanol/water mixture, and eluting with methanol containing a modifier like triethylamine.[1]

-

-

Analytical Quantification: Analyze the processed samples using HPLC or LC-MS/MS to quantify the formation of azacyclonol and other metabolites.

Analytical Methods for Metabolite Quantification

The accurate quantification of azacyclonol and other terfenadine metabolites is critical for kinetic and inhibition studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.[3][11][12]

HPLC Method:

-

Column: C18 reversed-phase column.[12]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and organic solvents (e.g., acetonitrile, methanol).[1]

-

Detection: UV detection at an appropriate wavelength.

-

Quantification: Based on the peak area of the analyte compared to a standard curve.

LC-MS/MS Method:

-

Chromatography: Similar to HPLC, using a C18 column for separation.[12]

-

Ionization: Positive-ion electrospray ionization (ESI) is typically used.[11]

-

Mass Spectrometry: A triple quadrupole mass spectrometer is used for detection in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[12]

-

Quantification: An internal standard, often a deuterated analog of the analyte, is used to ensure high accuracy and precision.[12][13] The ratio of the analyte peak area to the internal standard peak area is used for quantification against a calibration curve.

Sample Preparation for Analysis: A simple protein precipitation step is often sufficient for sample preparation before LC-MS/MS analysis.[12] For cleaner samples and to achieve lower limits of quantification, SPE is recommended.[1][11]

Role of CYP3A4 Inhibition in Drug Interactions

The heavy reliance of terfenadine metabolism on CYP3A4 makes it highly susceptible to drug-drug interactions.[14] Co-administration of terfenadine with potent CYP3A4 inhibitors, such as ketoconazole (an azole antifungal) or erythromycin (a macrolide antibiotic), can significantly impair its metabolism.[8][15] This inhibition leads to an accumulation of the parent drug, terfenadine, which has been associated with cardiotoxicity, specifically QT interval prolongation and torsades de pointes.[1][16] This is the primary reason terfenadine was largely replaced by its active metabolite, fexofenadine, which is not metabolized by CYP enzymes and does not carry the same cardiotoxic risks.[17][18]

In vitro inhibition studies are therefore a critical tool in drug development to screen for potential CYP3A4 inhibitors and to predict the likelihood of adverse drug interactions. The IC50 and Ki values obtained from these studies are used to assess the inhibitory potency of new chemical entities.[8][9]

Conclusion

The in vitro metabolism of terfenadine to azacyclonol is a well-characterized process predominantly mediated by CYP3A4. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to design and interpret in vitro studies aimed at understanding the metabolic fate of drugs and their potential for drug-drug interactions. A thorough understanding of these principles is essential for the development of safer and more effective pharmaceuticals.

References

- 1. Terfenadine-antidepressant interactions: an in vitro inhibition study using human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Terfenadine | C32H41NO2 | CID 5405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Metabolism of terfenadine associated with CYP3A(4) activity in human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxidation of the antihistaminic drug terfenadine in human liver microsomes. Role of cytochrome P-450 3A(4) in N-dealkylation and C-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Interaction of terfenadine and its primary metabolites with cytochrome P450 2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Terfenadine metabolism in human liver. In vitro inhibition by macrolide antibiotics and azole antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of terfenadine metabolism in vitro by azole antifungal agents and by selective serotonin reuptake inhibitor antidepressants: relation to pharmacokinetic interactions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of drug interactions in intact hepatocytes: Inhibitors of terfenadine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of hydroxylated and N-dealkylated metabolites of terfenadine in microsomal incubates by liquid chromatography--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. The metabolism of antihistamines and drug interactions: the role of cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. deepdyve.com [deepdyve.com]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. Some pharmacokinetic aspects of the lipophilic terfenadine and zwitterionic fexofenadine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Azacyclonol Hydrochloride: A Technical Review of its Effects on Central and Autonomic Nervous Systems

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the known pharmacological effects of azacyclonol (B1665903) hydrochloride, with a particular focus on its impact on neurotransmitter systems. Azacyclonol, also known as γ-pipradol, was historically classified as an "ataractic" agent, noted for its ability to diminish hallucinations in psychotic individuals. Despite its historical use, modern, quantitative data on its direct interactions with specific neurotransmitter receptors and transporters are conspicuously absent from the public domain. This document synthesizes the available information, primarily from foundational studies conducted in the mid-20th century, to delineate its established effects as a central nervous system (CNS) depressant and a modulator of ganglionic transmission. Detailed experimental protocols from these key historical studies are provided, and the significant gaps in our understanding of its molecular mechanisms are highlighted.

Introduction

Azacyclonol (diphenyl(piperidin-4-yl)methanol) is a compound with mild CNS depressant properties.[1] Historically, it was introduced in Europe in the 1950s for the treatment of schizophrenia, largely based on its observed ability to counteract the subjective effects of hallucinogens like LSD and mescaline.[1] However, its clinical efficacy was found to be limited and inconsistent, leading to its eventual discontinuation.[1] Azacyclonol is also a major active metabolite of the antihistamine terfenadine.[2] This guide aims to consolidate the existing scientific literature on azacyclonol hydrochloride's effects, with a specific focus on its influence on neurotransmitter systems, to inform modern research and drug development efforts.

Effects on the Central Nervous System

Early research characterized azacyclonol as a CNS depressant. In vivo studies in animal models demonstrated its capacity to reduce coordinated locomotor activity and antagonize the hyperactivity induced by various stimulants.

Antagonism of Stimulant-Induced Hyperactivity

In mice, this compound was shown to decrease hyperactivity induced by pipradol, D-amphetamine, morphine, and cocaine.[2] It also prolonged the duration of sleeping time induced by hexobarbital, further supporting its CNS depressant profile.[2]

Quantitative Data on Locomotor Activity

While precise data on neurotransmitter interactions is lacking, some quantitative data on its behavioral effects is available from historical studies.

| Parameter | Species | Dosage | Effect | Reference |

| Coordinated Locomotor Activity | Mice | 71, 142, and 213 mg/kg | >50% reduction | [2] |

| Antagonism of Pipradol-induced Hyperactivity | Mice | 142 mg/kg | Significant decrease | [2] |

| Antagonism of D-amphetamine-induced Hyperactivity | Mice | 142 mg/kg | Significant decrease | [2] |

| Antagonism of Morphine-induced Hyperactivity | Mice | 142 mg/kg | Significant decrease | [2] |

| Antagonism of Cocaine-induced Hyperactivity | Mice | 142 mg/kg | Significant decrease | [2] |

| Prolongation of Hexobarbital Sleeping Time | Mice | Not specified | Increased duration | [2] |

Effects on the Autonomic Nervous System: Ganglionic Transmission

The most specific information regarding azacyclonol's mechanism of action comes from studies on autonomic ganglia. Research by Brown and Quilliam (1964) demonstrated that azacyclonol impairs transmission through the cat superior cervical ganglion.

Impairment of Sympathetic Ganglionic Transmission